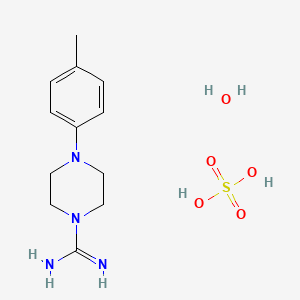![molecular formula C10H14ClN3O2 B7971243 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate](/img/structure/B7971243.png)
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate is a chemical compound belonging to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the oxadiazole ring imparts unique properties to the compound, making it a valuable candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like carbonyl diimidazole (CDI) in toluene.
Introduction of the Methylphenyl Group: The 2-methylphenyl group is introduced through a substitution reaction, where a suitable precursor, such as a halogenated benzene derivative, reacts with the oxadiazole intermediate.
Formation of the Methanamine Group: The methanamine group is introduced by the reduction of a nitrile or an imine intermediate, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid, followed by crystallization to obtain the hydrate form.
Chemical Reactions Analysis
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a pharmacophore in the design of novel drug molecules due to its bioisosteric properties and metabolic stability.
Agricultural Chemistry: It exhibits nematicidal activity and is used in the development of new nematicides to control plant-parasitic nematodes.
Material Science: The compound is utilized in the synthesis of high-energy materials and energetic compounds due to its favorable oxygen balance and positive heat of formation.
Biological Research: It is used in the study of enzyme inhibition, particularly succinate dehydrogenase (SDH), and its effects on reactive oxygen species (ROS) production and lipid accumulation.
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate involves:
Enzyme Inhibition: The compound inhibits the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain.
Reactive Oxygen Species (ROS) Production: It affects the production of ROS, leading to oxidative stress and cellular damage.
Lipid Accumulation: The compound influences lipid metabolism, resulting in the accumulation of lipids and lipofuscin.
Comparison with Similar Compounds
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate can be compared with other similar compounds, such as:
1,2,3-Oxadiazole: This regioisomer has different electronic properties and reactivity compared to 1,2,4-oxadiazole.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties, furazan derivatives are used in the synthesis of energetic materials.
1,3,4-Oxadiazole: This isomer exhibits different biological activities and is used in the design of various pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit SDH, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH.H2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10;;/h2-5H,6,11H2,1H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNDNIFOHCMGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
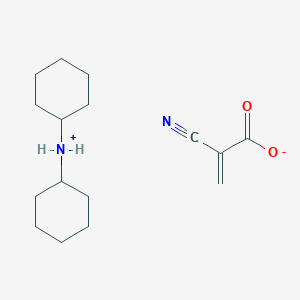
![potassium {4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide](/img/structure/B7971165.png)
![Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide](/img/structure/B7971172.png)
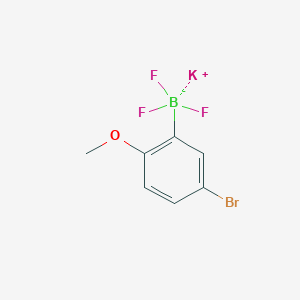
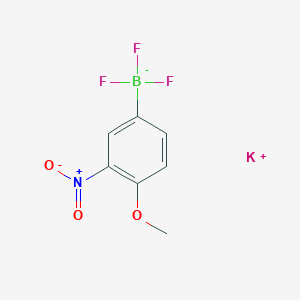
![(2E)-3-(4-chlorophenyl)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B7971203.png)
![Diethyl({[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B7971222.png)
![Tetrabutylazanium; trifluoro({3-[(4-methylpiperazin-1-yl)methyl]phenyl})boranuide](/img/structure/B7971229.png)
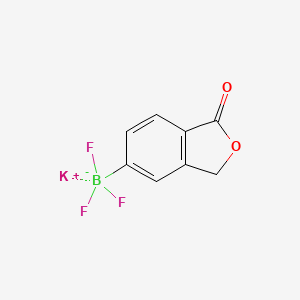
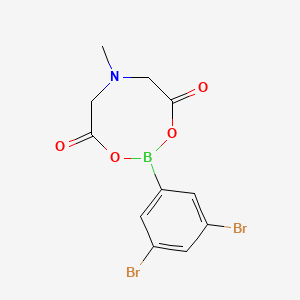
![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride hydrate](/img/structure/B7971241.png)
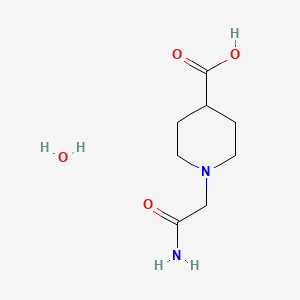
![[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7971253.png)
